molecular formula C22H23N3O3 B5363621 1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine

1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine

Cat. No. B5363621
M. Wt: 377.4 g/mol
InChI Key: AOFWBEFGCDPGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine, also known as DBH, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of hexahydropyrimidines, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine has several advantages for lab experiments, including its low toxicity and high stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on 1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, studies are needed to investigate the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a compound with potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its properties for clinical use.

Synthesis Methods

1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of aldehydes, ketones, or esters with β-ketoesters and ammonia to form hexahydropyrimidines. The Biginelli reaction involves the condensation of aldehydes, β-ketoesters, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones, which can then be reduced to hexahydropyrimidines. Both of these methods have been used to synthesize this compound, with varying yields and purity.

Scientific Research Applications

1,3-dibenzyl-2-(5-nitro-2-furyl)hexahydropyrimidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1,3-dibenzyl-2-(5-nitrofuran-2-yl)-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-25(27)21-13-12-20(28-21)22-23(16-18-8-3-1-4-9-18)14-7-15-24(22)17-19-10-5-2-6-11-19/h1-6,8-13,22H,7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFWBEFGCDPGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=C(O3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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